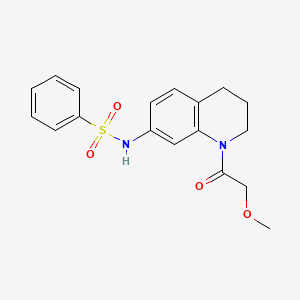

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-13-18(21)20-11-5-6-14-9-10-15(12-17(14)20)19-25(22,23)16-7-3-2-4-8-16/h2-4,7-10,12,19H,5-6,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKPJRHHVAOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline scaffold is synthesized through reductive cyclization or Bischler-Napieralski reactions. For example:

- Reductive cyclization : Catalytic hydrogenation of substituted quinoline precursors using palladium on carbon (Pd/C) in ethanol under hydrogen gas.

- Bischler-Napieralski cyclization : Treatment of N-acylated aniline derivatives with phosphoryl chloride (POCl₃) to form dihydroisoquinoline intermediates, followed by reduction with sodium borohydride (NaBH₄).

Example protocol (adapted from):

- React 2-amino-5-nitrobenzophenone with acetyl chloride in POCl₃ at 80°C for 6 hours.

- Reduce the intermediate with NaBH₄ in tetrahydrofuran (THF) to yield 1,2,3,4-tetrahydroquinoline.

Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Introduction of the 2-Methoxyacetyl Group

Acylation Conditions

The nitrogen at position 1 of the tetrahydroquinoline ring is acylated using 2-methoxyacetyl chloride under basic conditions:

- Reagents : 2-Methoxyacetyl chloride (1.2 equivalents), triethylamine (TEA, 2.5 equivalents).

- Solvent : Dichloromethane (DCM) at 0°C to room temperature.

- Reaction time : 4–6 hours.

Workup :

- Quench with ice-cold water.

- Extract with DCM, dry over sodium sulfate, and concentrate.

- Purify via flash chromatography (hexane/ethyl acetate 1:1).

Sulfonamide Coupling at the 7-Position

Electrophilic Aromatic Substitution

The 7-position of the tetrahydroquinoline ring is activated for sulfonylation due to electron-donating effects of the adjacent nitrogen.

- Dissolve 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equivalent) in dry dimethylformamide (DMF).

- Add benzenesulfonyl chloride (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

- Stir at room temperature for 12 hours.

Workup :

- Pour into ice water, extract with ethyl acetate.

- Wash organic layer with brine, dry, and concentrate.

- Purify via recrystallization (ethanol/water).

Optimization and Challenges

Regioselectivity in Acylation

Competing acylation at the 3-position is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.

Purification Strategies

- Column chromatography : Resolves acylation byproducts (e.g., over-acylated derivatives).

- Recrystallization : Enhances purity (>95% by HPLC) for biological testing.

Characterization Data

Spectroscopic Analysis

Purity Assessment

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Modified Tetrahydroquinoline Derivatives

Key Analogs :

Functional Insights :

- Opioid Receptor Modulation: The target compound shares structural similarity with 3i (), a mixed-efficacy MOR ligand.

- Solubility and Bioavailability : The methoxyacetyl group in the target compound likely improves aqueous solubility compared to analogs like IIIa (), which relies on a styryl group for planar rigidity but may suffer from aggregation in physiological conditions.

- Enzyme Inhibition Potential: Unlike HDAC inhibitors (), the benzenesulfonamide group in the target compound lacks a hydroxamic acid moiety, suggesting divergent mechanisms (e.g., carbonic anhydrase vs. HDAC inhibition).

Patent-Based Sulfonamide Derivatives

Patent examples () highlight structural diversity in sulfonamide-THQ hybrids:

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-THQ-1-yl}-1,3-thiazole-4-carboxylic acid.

- Example 24 : 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{THQ-8-yl}pyridine-2-carboxylic acid.

- Comparison : Adamantane and pyrazole substitutions increase steric bulk, likely reducing blood-brain barrier penetration compared to the target compound’s simpler methoxyacetyl group.

Research Findings and Pharmacological Implications

- Synthetic Efficiency : The target compound was synthesized in 62.7% yield (), comparable to other THQ derivatives (e.g., IIIa), suggesting robust scalability for preclinical studies.

- Anticancer Activity: Analog IIIa () demonstrates that chloro and styryl substitutions enhance cytotoxicity, but the target compound’s methoxyacetyl group may redirect bioactivity toward non-cytotoxic pathways.

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is , with a molecular weight of approximately 378.45 g/mol. The compound features a tetrahydroquinoline moiety linked to a benzenesulfonamide group, which may influence its interaction with biological systems.

Anti-inflammatory Activity

Research indicates that compounds with similar structures to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit anti-inflammatory properties. The tetrahydroquinoline structure has been associated with the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antitumor Activity

In vitro studies have shown that derivatives of tetrahydroquinoline can possess significant antitumor activity. For example, related compounds have demonstrated IC50 values lower than that of Doxorubicin in various cancer cell lines. Specifically, compounds derived from similar synthetic routes have exhibited IC50 values ranging from 2.5 to 25 µg/mL against human cancer cell lines . This suggests that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may also possess comparable or enhanced antitumor effects.

The biological activity of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors due to the presence of the tetrahydroquinoline moiety. This could influence dopaminergic and noradrenergic signaling pathways .

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation. This suggests that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may act as an enzyme inhibitor .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.